molecular formula C9H10N2O B14854646 4-Ethoxy-3-methylpicolinonitrile

4-Ethoxy-3-methylpicolinonitrile

Cat. No.: B14854646
M. Wt: 162.19 g/mol
InChI Key: NTPCSZQTAPALDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methyl-pyridine-2-carbonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-3-methyl-pyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Ethoxy-3-methyl-pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-pyridine-2-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-methyl-pyridine-2-carbonitrile
  • 4-Methoxy-3-methyl-pyridine-2-carbonitrile
  • 4-Ethoxy-2-methyl-pyridine-3-carbonitrile

Uniqueness

4-Ethoxy-3-methyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-ethoxy-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-9-4-5-11-8(6-10)7(9)2/h4-5H,3H2,1-2H3

InChI Key

NTPCSZQTAPALDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.